Chlorthion, CAS 500-28-7, is an organothiophosphate insecticide characterized by a 3-chloro-4-nitrophenyl group attached to a dimethyl phosphorothioate core.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFhCQHIS1sDUSL1zE527x6cNuIsFDzqzDsZxitsDOFCTJ7yPuOJ0AUv-WQTYbrZtmc21Gov378Cz6OQ1fgxTCuWuY_FIKmPh90Qjb8HNSFoBFU0ufPEyl0dRzgbxwSh5bIyY9JYJVC0yceB7KzE2_s%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHzTisFzGYXUXRfT5mlwSAyga-z4mch8D4ETGKraqRg1n0a7LufI7c_4q60wuDiJ_VDF_zHZhI2oqkI-afBHZECwza1MmiNlpcN474Zb1RQa6XCZPyojOZKg4aRsmXUTbt8JMn_4Y8nh2kl48PIbZlzTakoydrZ2FV8bDMTXqLQUA%3D%3D)] Like other compounds in its class, it functions as a non-systemic contact and stomach poison with respiratory action, primarily by inhibiting the acetylcholinesterase (AChE) enzyme in the target pest's nervous system.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFhCQHIS1sDUSL1zE527x6cNuIsFDzqzDsZxitsDOFCTJ7yPuOJ0AUv-WQTYbrZtmc21Gov378Cz6OQ1fgxTCuWuY_FIKmPh90Qjb8HNSFoBFU0ufPEyl0dRzgbxwSh5bIyY9JYJVC0yceB7KzE2_s%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHHPhf9eVaA8rxyvVeRYfwTc2YwnqrdYbRk2bAbhreyuPGngtECHF4uGpv6p1Xk8jq8-nR9t07ZqoKPw2UJcVEPju9EmIteGJhXTj5TE_zNZJC1O5lJ4imh4lonlGBoYYbBBzinf_2UCOuFBtSKOaqyn2k%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE6gCDg2_iYZb_eILqUXj0RgbwHXVZqARIL7qnGDhDTdTuMh1K4fDHKB8oq8lDIdN1e0HXX7-TN2atec6MrkN2hAyPIiWs02I1zT38qy0Wql0CYZBHLbWzCC0SZM74As_uFXw%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQESt-pLdZEk4wRa4nroaEwAQqq0syZEPPgkrtvgNV6tzRGfVUedYiBIREEuQ4my7mkzHXOEn4NmlZps648WChnB4o9IRZmAGiOmbYnQYFswm1YHFV-SUShuOA7OtCFuIMtOjuHJcB6ySoBltY2kHZx9VzVzL_OUnFbUCaJzqJhANZIwE4MtsEw%3D)] This mode of action leads to an accumulation of the neurotransmitter acetylcholine, resulting in paralysis and death.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGktCt6MtJy5wcYQKc7YP1kFc_vcxTFxJT3xIPAcwrK1JyCiDb6RQDuYV-uHPg8l0xtZy7EsA17eBjigf31a1uV3UuT5xtdpNB3B_fQ9grrfQwIxtUx6V6sdM2sM9IBlUkPi7_AcIB1GIdK4yA_9JJjdMo9N4fna6n-dPmU9vXTFwet5loF8qqtL5cfkujj4pGl3zfWHRiGhLQGnf6mGwwBh4BiSWc1YPAZYlaUy3rJLCvHZ8QqQ187qlltBQE%3D)] Although its use as a pesticide is now restricted or considered obsolete in many regions, high-purity Chlorthion is critical as an analytical reference standard for environmental monitoring, residue analysis in food products, and in comparative toxicology research.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHHPhf9eVaA8rxyvVeRYfwTc2YwnqrdYbRk2bAbhreyuPGngtECHF4uGpv6p1Xk8jq8-nR9t07ZqoKPw2UJcVEPju9EmIteGJhXTj5TE_zNZJC1O5lJ4imh4lonlGBoYYbBBzinf_2UCOuFBtSKOaqyn2k%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEuXCGm6UEYTGYigenlmNkIHV-epiw1ZTgkk43JZGXM_HiZJgk0lVtcmWadxhjOVRJIrADdQ4HFy23uuylEPlAy-p05hbP4gbzIf2T3qrytp2iihq05zSG2GBm_JFayNSsJdVaKUV1QDPyJ2ElMi7Xh)]
While structurally similar to other organophosphates like Parathion-methyl and Fenitrothion, Chlorthion is not a direct substitute. Minor molecular changes—in this case, the addition of a chlorine atom at the 3-position of the phenyl ring—dramatically alter critical procurement-relevant properties.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGuvKk_WU2Etf1OuOjSpzGnJtdObwth6LwosE5hIgsrNQTp3Jk29S_AivH1HL6LC2tbysy5WQykR7j0eXGiEeI4sFzIjRuQMnmXhqolbGir5Wz4WDGP5Cik0ufGCm38zpkIUnQ0j-7yX741JXC3RjG3eIchStznhLPA)] These modifications result in significant, non-linear differences in mammalian toxicity, hydrolytic stability, and target pest efficacy.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEGhnS4iEi8Cq4xrDf8ygPmyc40Y2MWqx2CI-gY9jWQhy0R2OSpcDQG00_xcNyAzgoTfc41NjwANS1X_tPZPHbb578TwjUMXP8Iskk1AhnqfUFnUg1FFFKzVrzWLMnvxGNclR9b2-x67W3obb1TUw%3D%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHrL5qC345kvLTIa0_5NauSNmEBrOtLWwAiPgHvGDklMGkdpopaGx5dPB-nMRdrySxBy3FVQr8HmymHJhMkFfcImrNu2obWToqQjOmc6yAo7LgqXR-tBGtx-1V6-_Rk0gYn_bfOCE03qZNdxjJV5n9xtwKJCGwaLwV01uTVZwvADoT7KmzuuSbSLuKIcn1niMltbssnqEvppgwJbOTCAS1NGQg3JBDMraOas2iM0esOL0cjjSJ6aMA3gfniOQt9KAgi0MAuqZapyull3R3tTelCMEU%3D)] Substituting Chlorthion with a close analog without careful validation can lead to unacceptable safety risks for laboratory personnel, altered environmental persistence, and inconsistent performance in both analytical and biological systems. Therefore, for applications requiring a specific toxicity profile or for use as a certified analytical standard, sourcing the exact CAS number 500-28-7 is essential for safety, regulatory compliance, and experimental reproducibility.
Chlorthion demonstrates a substantially more favorable acute mammalian safety profile than its close structural analogs. The oral LD50 in rats for Chlorthion is reported as 880-980 mg/kg.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGktCt6MtJy5wcYQKc7YP1kFc_vcxTFxJT3xIPAcwrK1JyCiDb6RQDuYV-uHPg8l0xtZy7EsA17eBjigf31a1uV3UuT5xtdpNB3B_fQ9grrfQwIxtUx6V6sdM2sM9IBlUkPi7_AcIB1GIdK4yA_9JJjdMo9N4fna6n-dPmU9vXTFwet5loF8qqtL5cfkujj4pGl3zfWHRiGhLQGnf6mGwwBh4BiSWc1YPAZYlaUy3rJLCvHZ8QqQ187qlltBQE%3D)] In stark contrast, Parathion-methyl, which lacks only the chlorine atom, is profoundly more toxic, with a rat oral LD50 ranging from 3 to 35 mg/kg.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE7OQYdr66cMZTxiMdM0441R2rqDfgSah5rvARrzjLtZhhua8bPCjGooUGXi7A9EFa5Lr_tCMosN2-6qTdxiw4CW_RdbzixPo_t67mj7rL9LG4fOYTL7XW4CSOUk1o-tQBx7WhMESjzttodxCHiwaQrVrY8vre1cLe8tvk_KIyi2ApDji8C2owJwarbOsRPA2lR8A%3D%3D)] Another common substitute, Fenitrothion, is also significantly more toxic than Chlorthion, with a rat oral LD50 of approximately 240 mg/kg.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGHG8IdkLOj9GVJxeKpTC-oHIbjEswiXTW03-2Scr2zqtXX7qsq6zsWPSEXJdMgledmVOHeXw3RHeT-1lo8dvjdkuwQaH3JleL9eYuxVgEIR5nj5uAmmgzoKFlLD6J5NYbvcS0WsQ%3D%3D)]
| Evidence Dimension | Acute Oral Toxicity (LD50 in Rats) |
| Target Compound Data | 880 - 980 mg/kg |
| Comparator Or Baseline | Parathion-methyl: 3 - 35 mg/kg | Fenitrothion: ~240 mg/kg |
| Quantified Difference | 25x to >300x less toxic than Parathion-methyl; ~3.7x less toxic than Fenitrothion |
| Conditions | Oral gavage administration to rats. |
This dramatic difference in toxicity is a critical procurement factor for any application, dictating handling procedures, safety protocols, and regulatory considerations.
The stability of organophosphates in aqueous environments is critical for predicting environmental fate and designing stable formulations. Chlorthion is reported to be hydrolyzed by alkali.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGktCt6MtJy5wcYQKc7YP1kFc_vcxTFxJT3xIPAcwrK1JyCiDb6RQDuYV-uHPg8l0xtZy7EsA17eBjigf31a1uV3UuT5xtdpNB3B_fQ9grrfQwIxtUx6V6sdM2sM9IBlUkPi7_AcIB1GIdK4yA_9JJjdMo9N4fna6n-dPmU9vXTFwet5loF8qqtL5cfkujj4pGl3zfWHRiGhLQGnf6mGwwBh4BiSWc1YPAZYlaUy3rJLCvHZ8QqQ187qlltBQE%3D)] For comparison, its close analog Parathion-methyl exhibits pH-dependent hydrolysis with reported half-lives of 68 days at pH 5, 40 days at pH 7, and 33 days at pH 9 in sterile aqueous solutions at 25°C.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE7OQYdr66cMZTxiMdM0441R2rqDfgSah5rvARrzjLtZhhua8bPCjGooUGXi7A9EFa5Lr_tCMosN2-6qTdxiw4CW_RdbzixPo_t67mj7rL9LG4fOYTL7XW4CSOUk1o-tQBx7WhMESjzttodxCHiwaQrVrY8vre1cLe8tvk_KIyi2ApDji8C2owJwarbOsRPA2lR8A%3D%3D)] While direct side-by-side data is limited, the known alkaline sensitivity of Chlorthion provides a key parameter for researchers modeling its persistence or developing specific analytical protocols where pH control is paramount.
| Evidence Dimension | Aqueous Hydrolysis Half-Life (t½) at 25°C |
| Target Compound Data | Known to be hydrolyzed by alkali |
| Comparator Or Baseline | Parathion-methyl: 40 days (pH 7), 33 days (pH 9) |
| Quantified Difference | Qualitatively higher sensitivity to alkaline hydrolysis compared to neutral/acidic conditions, a key differentiator from the more comprehensively studied profile of Parathion-methyl. |
| Conditions | Aqueous solution, 25°C. Comparator data from sterile buffered solutions. |
Understanding the specific hydrolytic profile is essential for preparing stable analytical standards, predicting behavior in environmental samples, and avoiding degradation during storage or use.
In multi-residue pesticide analysis, typically performed by GC-MS or LC-MS/MS, the chromatographic separation of closely related isomers and analogs is a primary challenge. Chlorthion's unique structure, compared to Parathion-methyl or Fenitrothion, results in a distinct retention time and mass spectrum. Procuring high-purity Chlorthion (>98-99%) is essential for its use as a certified reference material to accurately calibrate instruments, confirm analyte identity, and quantify residues in complex matrices like food or water.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGktCt6MtJy5wcYQKc7YP1kFc_vcxTFxJT3xIPAcwrK1JyCiDb6RQDuYV-uHPg8l0xtZy7EsA17eBjigf31a1uV3UuT5xtdpNB3B_fQ9grrfQwIxtUx6V6sdM2sM9IBlUkPi7_AcIB1GIdK4yA_9JJjdMo9N4fna6n-dPmU9vXTFwet5loF8qqtL5cfkujj4pGl3zfWHRiGhLQGnf6mGwwBh4BiSWc1YPAZYlaUy3rJLCvHZ8QqQ187qlltBQE%3D)] Using a less pure material or a generic analog as a standard would introduce unacceptable uncertainty and risk of misidentification of regulated pesticide residues.
| Evidence Dimension | Application Fitness as an Analytical Standard |
| Target Compound Data | Required for positive identification and quantification due to unique chromatographic and mass spectrometric properties. |
| Comparator Or Baseline | Analogs like Parathion-methyl and Fenitrothion have different retention times and mass fragments, making them unsuitable for use as a calibration standard for Chlorthion. |
| Quantified Difference | Qualitative but absolute: non-interchangeable for analytical standard purposes. |
| Conditions | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). |
For analytical laboratories, procuring the specific, high-purity compound is non-negotiable for method validation, quality control, and achieving accreditation.
Chlorthion is an essential compound for research programs investigating structure-activity relationships among organophosphate insecticides. Its significantly lower mammalian toxicity compared to Parathion-methyl makes it a key comparator for elucidating the toxicological impact of specific chemical substitutions on the aromatic ring, providing crucial data for developing safer pesticides.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGktCt6MtJy5wcYQKc7YP1kFc_vcxTFxJT3xIPAcwrK1JyCiDb6RQDuYV-uHPg8l0xtZy7EsA17eBjigf31a1uV3UuT5xtdpNB3B_fQ9grrfQwIxtUx6V6sdM2sM9IBlUkPi7_AcIB1GIdK4yA_9JJjdMo9N4fna6n-dPmU9vXTFwet5loF8qqtL5cfkujj4pGl3zfWHRiGhLQGnf6mGwwBh4BiSWc1YPAZYlaUy3rJLCvHZ8QqQ187qlltBQE%3D)]
As a certified reference material, high-purity Chlorthion is indispensable for environmental testing laboratories. It is used to develop and validate analytical methods (e.g., GC-MS, LC-MS) for the detection and quantification of this specific contaminant in soil, water, and agricultural runoff, ensuring compliance with historical and current environmental regulations.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE7OQYdr66cMZTxiMdM0441R2rqDfgSah5rvARrzjLtZhhua8bPCjGooUGXi7A9EFa5Lr_tCMosN2-6qTdxiw4CW_RdbzixPo_t67mj7rL9LG4fOYTL7XW4CSOUk1o-tQBx7WhMESjzttodxCHiwaQrVrY8vre1cLe8tvk_KIyi2ApDji8C2owJwarbOsRPA2lR8A%3D%3D)]
Regulatory bodies worldwide set maximum residue limits (MRLs) for specific pesticides in food. Laboratories testing for Chlorthion in imported or domestic produce must use it as a calibration standard to ensure accurate quantification. Its unique chromatographic profile prevents misidentification with more toxic analogs like Parathion-methyl, which may have different MRLs.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE7OQYdr66cMZTxiMdM0441R2rqDfgSah5rvARrzjLtZhhua8bPCjGooUGXi7A9EFa5Lr_tCMosN2-6qTdxiw4CW_RdbzixPo_t67mj7rL9LG4fOYTL7XW4CSOUk1o-tQBx7WhMESjzttodxCHiwaQrVrY8vre1cLe8tvk_KIyi2ApDji8C2owJwarbOsRPA2lR8A%3D%3D)]
Irritant;Environmental Hazard